![molecular formula C10H9BrN2O2 B587502 5-溴-1H-苯并[d]咪唑-2-甲酸乙酯 CAS No. 144167-50-0](/img/structure/B587502.png)

5-溴-1H-苯并[d]咪唑-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

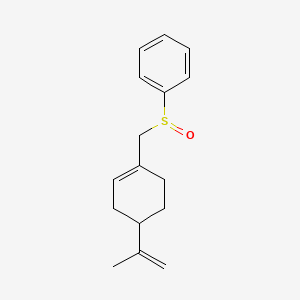

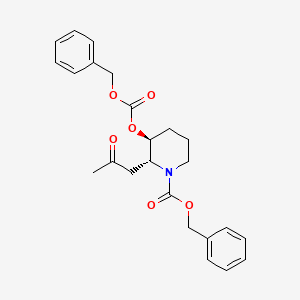

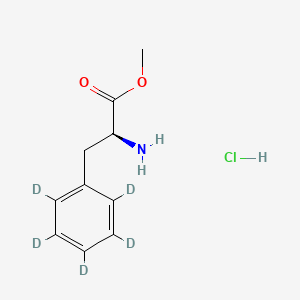

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the CAS Number: 144167-50-0 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 5-bromo-1H-benzimidazole-2-carboxylate . It is a solid substance .

Molecular Structure Analysis

The InChI code for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a solid substance . It has a molecular weight of 269.1 . The compound should be stored at a temperature of 4°C .科学研究应用

Synthesis of Substituted Imidazoles

Recent Advances: The synthesis of substituted imidazoles, including the ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, has seen significant advancements. These compounds are integral to functional molecules utilized in various everyday applications .

Application Details: The regiocontrolled synthesis allows for precise manipulation of the imidazole ring, leading to the creation of molecules with specific desired properties. This is particularly useful in the development of pharmaceuticals and agrochemicals where the imidazole ring is a common motif.

Therapeutic Potential

Broad Range of Activities: Imidazole derivatives exhibit a wide array of biological activities. They have been reported to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic properties .

Drug Development: The versatility of imidazole compounds makes them valuable synthons for new drug development. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could serve as a precursor in synthesizing drugs with these therapeutic effects.

Antitumor Potential

Research Findings: Imidazole derivatives have been evaluated for their antitumor potential. Specific compounds have shown promising results in assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) .

Implications for Cancer Treatment: The ability to target and inhibit cancer cell growth makes these compounds, including ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, potential candidates for the development of novel anticancer therapies.

Corrosion Inhibition

Industrial Application: Benzimidazole derivatives are known to act as corrosion inhibitors. They can suppress both anodic and cathodic reactions through adsorption on metal surfaces, suggesting their use as mixed-type corrosion inhibitors .

Significance: Protecting industrial equipment from corrosion is crucial for maintaining structural integrity and operational efficiency. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could be synthesized into compounds that serve this purpose.

Development of Antimicrobial Agents

Combatting Resistance: With the rise of antimicrobial resistance (AMR), there is a pressing need for new drugs. Imidazole derivatives, due to their heterocyclic nature, have high chemotherapeutic values and can be effective against infectious diseases .

Potential Use: Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could be used to develop new antimicrobial agents that overcome AMR challenges.

Synthon in Natural Product Synthesis

Natural Product Synthesis: Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives are crucial in the synthesis of these biologically important molecules .

安全和危害

属性

IUPAC Name |

ethyl 6-bromo-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATPYWQBBAFDQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657857 |

Source

|

| Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate | |

CAS RN |

144167-50-0 |

Source

|

| Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[1,8-bc]pyran, 2-ethoxy-2,3,3a,4,5,6-hexahydro-, trans- (9CI)](/img/no-structure.png)

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)